3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by:
- Substituents: Methyl groups at positions 3 and 5 of the pyrazole ring, a carboxylic acid group at position 4, and a 2-methylbenzyl group at position 1.
- Molecular Formula: Likely $ C{14}H{16}N2O2 $ (estimated based on structural analogs).
- Key Features: The 2-methylbenzyl group introduces steric bulk and lipophilicity, while the carboxylic acid enhances polarity. This combination may optimize interactions with biological targets, such as enzymes or receptors.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-4-5-7-12(9)8-16-11(3)13(14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVACRVRNYPSOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that pyrazole-bearing compounds are known for their diverse pharmacological effects. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative.
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to pyrazole derivatives, possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biological Activity
3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid (commonly referred to as DMMP) is a member of the pyrazole family, which has gained attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C14H16N2O2
- Molecular Weight : 230.27 g/mol
- CAS Number : 1003521-50-3
The structural formula can be represented as follows:
Synthesis
DMMP can be synthesized through various methods involving the reaction of 2-methylbenzyl bromide with 3,5-dimethylpyrazole-4-carboxylic acid derivatives. The synthesis typically employs standard organic chemistry techniques such as refluxing in organic solvents and purification through chromatography.
Anticancer Properties
Recent studies have highlighted the potential of DMMP and its derivatives as anticancer agents. The following table summarizes key findings from various research articles regarding its cytotoxic effects against different cancer cell lines:
These results indicate that DMMP exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
The mechanisms through which DMMP exerts its biological effects are multifaceted:
- Apoptosis Induction : DMMP has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G1/S checkpoint, thereby inhibiting cancer cell proliferation.
- Autophagy : Some studies suggest that DMMP can induce autophagy, a process that can either promote or inhibit cancer cell survival depending on the context.
Case Studies
A significant case study involved the evaluation of DMMP's effects on liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The study demonstrated that DMMP not only inhibited cell growth but also showed low toxicity towards normal fibroblast cells (MRC-5), indicating a favorable therapeutic index for further development.
Comparison with Similar Compounds
Substituent Variations at Position 1
Key Observations :
- The 2-methylbenzyl group in the target compound provides steric hindrance and aromatic interactions, which may improve binding to hydrophobic pockets in proteins compared to smaller substituents like difluoromethyl or unsubstituted analogs.
- Fluorine substituents (e.g., in 512810-13-8) enhance bioavailability and resistance to oxidative metabolism .
Ester Derivatives and Bioactivity
Key Observations :
Structural Similarity Scores
From , similarity scores for selected analogs (scale: 0–1):
| Compound Name (CAS No.) | Similarity Score | Key Structural Difference |
|---|---|---|
| 3,5-Dimethylpyrazole-4-carboxylic acid (113808-86-9) | 0.90 | Lack of benzyl group at position 1 |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (31728-75-3) | 0.88 | Methyl at position 1 instead of benzyl |
| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (35691-93-1) | 0.83 | Ethyl ester instead of carboxylic acid |
Key Observations :
- The target compound’s 2-methylbenzyl group distinguishes it from high-similarity analogs, likely influencing its pharmacological and physicochemical properties.
Q & A
Q. Q1. What are the optimal synthetic routes for 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, and how can purity be ensured?
The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines or phenylhydrazines under reflux conditions. For example, pyrazole-4-carboxylic acid derivatives are synthesized using a three-step protocol: (i) cyclocondensation with DMF-DMA, (ii) alkylation at the N1 position, and (iii) hydrolysis of the ester group to yield the carboxylic acid . Purity is validated using HPLC (>95%) and spectroscopic techniques (FT-IR, NMR). Recrystallization from ethanol/water mixtures improves crystallinity .
Q. Q2. Which spectroscopic and crystallographic methods are critical for structural validation?
Single-crystal X-ray diffraction (XRD) confirms the monoclinic crystal system and bond parameters (e.g., C–C bond lengths: 1.515 Å ± 0.005 Å) . FT-IR identifies functional groups (e.g., C=O stretch at ~1685 cm⁻¹), while ¹H/¹³C NMR resolves substituent effects (e.g., methyl protons at δ 2.17–2.22 ppm) . TEM provides particle size distribution (e.g., 50–100 nm aggregates) .
Biological Activity and Mechanisms
Q. Q3. What pharmacological activities have been reported for pyrazole-4-carboxylic acid derivatives?
Pyrazole derivatives exhibit antitumor, antimicrobial, and enzyme inhibitory activities. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid analogs show COX-2 inhibition (IC₅₀: 0.8–2.1 µM) and antiproliferative effects against cancer cell lines (e.g., MCF-7, IC₅₀: 12.5 µM) . Structure-activity relationship (SAR) studies highlight the importance of the 3,5-dimethyl and benzyl substituents for binding affinity .
Q. Q4. How do stability studies inform storage and handling protocols?
The compound is stable under inert conditions but degrades in the presence of strong oxidizers, releasing COₓ and NOₓ . Storage at −20°C in amber vials with desiccants prevents hydrolysis of the carboxylic acid group. LC-MS monitoring over 6 months shows <5% degradation under optimal conditions .
Advanced Analytical and Environmental Interactions
Q. Q5. What advanced techniques resolve contradictions in spectral data or bioactivity results?
Discrepancies in NMR or bioassay data (e.g., varying IC₅₀ values) are addressed via:
- Replication : Re-synthesizing batches to exclude impurities .
- Dosage calibration : Validating molarity using gravimetric analysis.
- Cross-validation : Comparing XRD-derived bond angles with DFT calculations (e.g., B3LYP/6-31G* basis sets) .
Q. Q6. How do environmental interfaces (e.g., indoor surfaces) affect reactivity?
Adsorption on silica or cellulose surfaces alters reaction kinetics. Microspectroscopic imaging (AFM, ToF-SIMS) reveals that hydroxylated surfaces accelerate degradation by 20% via radical-mediated pathways . Controlled humidity experiments (30–70% RH) show reduced stability above 50% RH due to hygroscopicity .
Computational and Regulatory Considerations
Q. Q7. Which computational models predict the compound’s physicochemical properties?
DFT calculations (Gaussian 09) optimize geometry and predict logP (2.1 ± 0.3) and pKa (3.8 for the carboxylic acid group). Molecular docking (AutoDock Vina) identifies potential binding pockets in COX-2 (binding energy: −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
